![molecular formula C28H29NO3 B420880 (4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-{4'-OCTYL-[1,1'-BIPHENYL]-4-YL}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B420880.png)
(4Z)-4-[(FURAN-2-YL)METHYLIDENE]-2-{4'-OCTYL-[1,1'-BIPHENYL]-4-YL}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one typically involves the condensation of a furylmethylene precursor with a biphenyl derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furylmethylene group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the oxazole ring or the biphenyl moiety, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethylene oxides, while reduction could produce biphenyl alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, oxazole derivatives are studied for their potential as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research may focus on their efficacy in treating diseases and their mechanism of action at the molecular level.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.
作用机制
The mechanism of action of 4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(2-furylmethylene)-2-phenyl-1,3-oxazol-5(4H)-one: A simpler analog with a phenyl group instead of the biphenyl moiety.
4-(2-furylmethylene)-2-(4’-methyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one: A similar compound with a methyl group on the biphenyl ring.
4-(2-furylmethylene)-2-(4’-ethyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one: An analog with an ethyl group on the biphenyl ring.
Uniqueness
The uniqueness of 4-(2-furylmethylene)-2-(4’-octyl[1,1’-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the octyl group on the biphenyl ring can influence the compound’s solubility, stability, and interaction with biological targets.
属性
分子式 |
C28H29NO3 |
|---|---|
分子量 |
427.5g/mol |
IUPAC 名称 |
(4Z)-4-(furan-2-ylmethylidene)-2-[4-(4-octylphenyl)phenyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H29NO3/c1-2-3-4-5-6-7-9-21-11-13-22(14-12-21)23-15-17-24(18-16-23)27-29-26(28(30)32-27)20-25-10-8-19-31-25/h8,10-20H,2-7,9H2,1H3/b26-20- |
InChI 键 |
MLVAAFTVDLTTCG-QOMWVZHYSA-N |
手性 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=N/C(=C\C4=CC=CO4)/C(=O)O3 |
SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC4=CC=CO4)C(=O)O3 |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CC4=CC=CO4)C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide](/img/structure/B420797.png)
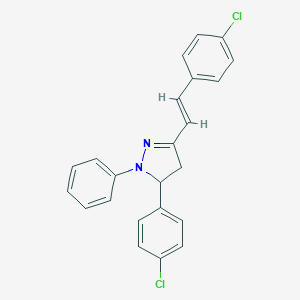
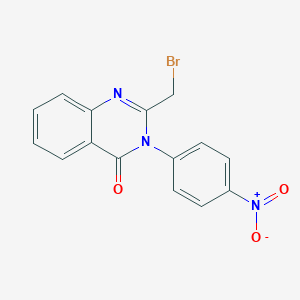
![{5-Bromo-2-[(2-chlorobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B420803.png)
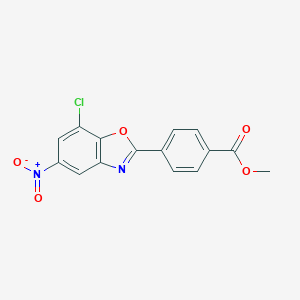
![6-({[3-(Ethoxycarbonyl)-4,5-dimethyl-2-thienyl]imino}methyl)-2,3-dimethoxybenzoic acid](/img/structure/B420805.png)
![Methyl 4-[2,2,2-trifluoro-1-[4-(methoxycarbonyl)phenyl]-1-(trifluoromethyl)ethyl]benzoate](/img/structure/B420806.png)
![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B420808.png)

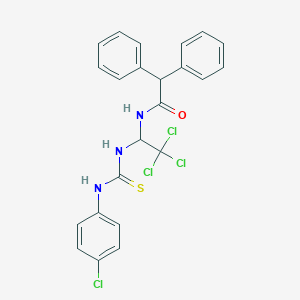
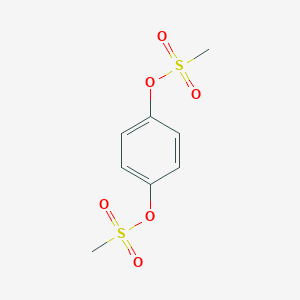
![N-(2-methoxybenzylidene)-N-(4-{4-[(2-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B420816.png)
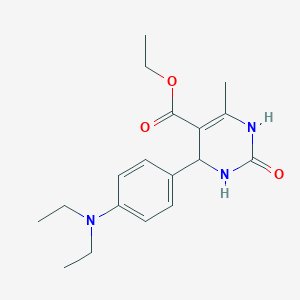
![2-({[4-(1-Adamantyl)-2-bromophenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B420820.png)
